Compound Description: This compound is a pyrazole-derived hydrazone studied for its antimicrobial properties. [] It demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [] Notably, it exhibited minimal toxicity toward human cells. []
Relevance: This compound shares a core structure with 3-(1H-pyrazol-1-yl)benzoic acid, consisting of a pyrazole ring linked to a benzoic acid moiety. [] The key structural difference lies in the presence of a 3-fluorophenyl and a formyl substituent on the pyrazole ring in 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. []
Compound Description: This compound is another pyrazole-derived hydrazone synthesized and evaluated for its antimicrobial activity. [] It exhibited potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [] Furthermore, it demonstrated low toxicity towards human cells at high concentrations. []
Relevance: Similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound possesses a pyrazole ring connected to a benzoic acid. [] The distinguishing feature is the 4-fluorophenyl and formyl substituents on the pyrazole ring of this related compound. []
Compound Description: This compound's crystal structure reveals a dihedral angle of 62.1° between the aromatic rings. [] The angles between the pyrazole ring and the fluorobenzene and benzoic acid rings are 52.1° and 53.1°, respectively. [] The crystal structure also indicates the formation of [] C(7) chains through O—H⋯N hydrogen bonds between molecules. []
Relevance: This compound shares the fundamental structure of a pyrazole ring connected to a benzoic acid with 3-(1H-pyrazol-1-yl)benzoic acid. [] It differs by the presence of a 2-fluorophenyl and an isobutyl substituent on the pyrazole ring. []
Compound Description: The crystal structure of this compound has been determined, revealing a triclinic crystal system with the space group P1̄. []
Relevance: This compound exhibits a similar structure to 3-(1H-pyrazol-1-yl)benzoic acid, featuring a pyrazole ring linked to a benzoic acid moiety. [] The differences lie in the presence of a benzoyloxy group and a methyl substituent on the pyrazole ring. []
4-(4-Formyl-3-phenyl-1h-pyrazol-1-yl)benzoic acid
Compound Description: This compound serves as a precursor in the synthesis of azomethine and N-arylamine derivatives studied for their antimicrobial properties. [] These derivatives displayed significant growth inhibition against Staphylococcus aureus, including methicillin-resistant strains. []
Relevance: This compound shares the core structure of 3-(1H-pyrazol-1-yl)benzoic acid, comprising a pyrazole ring linked to a benzoic acid unit. [] The key distinction lies in the presence of a phenyl ring and a formyl substituent on the pyrazole ring of this related compound. []
Compound Description: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [] It exhibits an improved technical profile compared to earlier analogs, with enhanced solubility and pharmacokinetics. [] Structural optimization minimized acyl glucuronidation, leading to increased metabolic stability. []
Relevance: This compound, like 3-(1H-pyrazol-1-yl)benzoic acid, possesses a pyrazole ring connected to a benzoic acid moiety. [] The structural variations include a tert-butyl group at the 5-position and a 2-adamantylcarbamoyl substituent at the 4-position of the pyrazole ring. []
Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. [] Its development involved extensive structure-activity relationship (SAR) studies to optimize COX-2 inhibition and pharmacokinetic properties. []
Relevance: While structurally similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound features a pyrazole ring linked to a benzenesulfonamide instead of benzoic acid. [] Additionally, it contains a 4-methylphenyl and a trifluoromethyl substituent on the pyrazole ring. []
Compound Description: This compound is a novel phosphodiesterase-4 inhibitor being investigated as a potential anti-asthmatic drug. [] A sensitive and specific liquid chromatography-tandem mass spectrometry method was developed and validated to determine its concentration in rat plasma for pharmacokinetic studies. []
Relevance: Similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound contains a pyrazole ring attached to a benzoic acid. [] The difference lies in the substitution pattern on the pyrazole ring, with a 1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl) group at the 3-position. []
Compound Description: This compound has been computationally investigated as a potential 3-chymotrypsin-like protease (3CLpro) inhibitor for COVID-19 treatment. [] In silico studies using PASS online software suggested its potential as a Fusarinine-C ornithinesterase inhibitor, potentially beneficial in cancer therapy. []
Relevance: While structurally analogous to 3-(1H-pyrazol-1-yl)benzoic acid, this compound features a dihydropyrazole ring connected to a benzoic acid through a methylene linker. [] The dihydropyrazole ring is further substituted with a 3-nitrophenyl group and a phenyl group, and a keto group is present on the pyrazole ring. []
Compound Description: This series of compounds, derived from celecoxib, shows promising anti-inflammatory activity with reduced ulcerogenic effects. [] These compounds were synthesized and characterized, with their anti-inflammatory potential evaluated in a carrageenan-induced rat paw edema model. []
Relevance: These compounds are structurally related to both 3-(1H-pyrazol-1-yl)benzoic acid and celecoxib, containing a pyrazole ring. [] While they share the benzenesulfonamide moiety with celecoxib, the key distinction lies in the presence of a {5-[(2-benzylidenehydrazine)carbonyl]phenyl} substituent at the 4-position of the pyrazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.